Lauryl 3-mercaptopropionate
Overview
Description
Lauryl 3-mercaptopropionate is a chemical compound with the formula C₁₅H₃₀O₂S . It is a type of chemical entity and a subclass of a chemical compound . It is also known as Dodecyl 3-mercaptopropionate .
Synthesis Analysis
The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .Molecular Structure Analysis
The molecular weight of Lauryl 3-mercaptopropionate is 274.4642 dalton . Its chemical formula is C₁₅H₃₀O₂S . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Lauryl 3-mercaptopropionate can be used in thiol–ene “click chemistry” . This approach enables the fabrication of structures with tunable physicochemical properties and compressibility . It facilitates post-functionalization through thiol-Michael addition reactions, thereby expanding performance and application potential .Physical And Chemical Properties Analysis
Lauryl 3-mercaptopropionate is a colorless oil . It is derived from the addition of hydrogen sulfide to acrylic acid . More detailed physical and chemical properties may be found in specific databases or scientific literature .Scientific Research Applications
Environmental Chemistry and Ecology
- Biotransformation in Marine Sediments : 3MPA is identified as a major organic sulfur compound in marine sediments. It's generated from the biotransformations of dimethylsulphoniopropionate (DMSP) and sulfur-containing amino acids like methionine and homocysteine. This indicates 3MPA's central role in both catabolic and assimilatory sulfur metabolism in general (Kiene & Taylor, 1988).
Industrial Chemistry
- Dehydrosulfurization of 3-Mercaptopropionic Acid : 3MPA is used in the selective dehydrosulfurization process to recover the hydrocarbon core, producing acrylic acid and hydrogen polysulfides as co-products (Pina, Falletta & Rossi, 2010).
Nanotechnology and Sensor Development
- Synthesis of TiO2-Au Nanoparticles for Sensors : TiO2-Au nanoparticles are developed as sensors for 3MPA in aquatic environments, due to its role in the biogeochemistry of sulfur and its toxicity at certain concentrations. This highlights the application of 3MPA in developing environmental monitoring tools (Montoya‐Villegas et al., 2019).
Polymer Chemistry
- 3MPA-Ce(IV) Redox Couple for Polymer Cross-Linking : This study demonstrates the use of a 3MPA-Ce(IV) redox couple in the cross-linking polymerization of acrylamide, affecting the swelling behavior of the resulting hydrogels. This has implications in the field of polymer chemistry and material science (Özeroğlu & Özduganci, 2013).
Pharmaceutical Research
- Synthesis of Highly Crystalline Polyaniline : Sodium lauryl sulfate, a derivative of Lauryl 3-mercaptopropionate, is used in the synthesis of polyaniline salts for supercapacitor applications. This highlights its role in advanced material synthesis (Bolagam, Boddula & Srinivasan, 2014).
Safety And Hazards
Future Directions
Lauryl 3-mercaptopropionate has potential applications in the field of materials science and organic chemistry. It can be used in the production of synthetic and semi-synthetic proteins . It is also used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . Future research may focus on its potential uses in various applications and the optimization of its synthesis process .
properties
IUPAC Name |
dodecyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18/h18H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNIBHATWCFIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064298 | |
Record name | Lauryl 3-mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl 3-mercaptopropionate | |
CAS RN |
6380-71-8 | |
Record name | Dodecyl 3-mercaptopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6380-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-mercapto-, dodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl 3-mercaptopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-mercapto-, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl 3-mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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